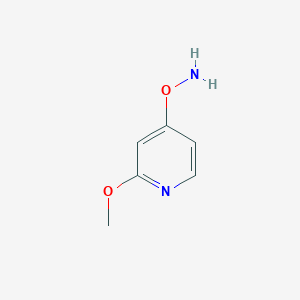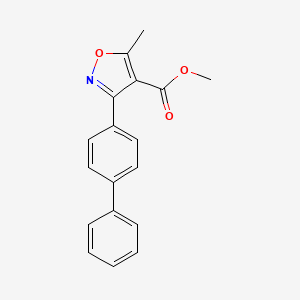
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is an organic compound with the molecular formula C8H16FN It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an aminomethyl group and a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is converted to cyclohexanamine through reductive amination.
Introduction of Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethylamine.
Formation of Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and high-pressure reactors may be employed to handle gaseous reagents.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or primary amines.
Substitution: Azido or thiol-substituted cyclohexanamine derivatives.
科学的研究の応用
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the aminomethyl group facilitates binding to target sites. This dual functionality allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
Cyclohexanamine: Lacks the fluoroethyl and aminomethyl groups, resulting in different chemical properties and biological activities.
2-Fluoroethylamine: Contains the fluoroethyl group but lacks the cyclohexane ring and aminomethyl group.
Aminomethylcyclohexane: Contains the aminomethyl group but lacks the fluoroethyl group.
Uniqueness
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is unique due to the presence of both the fluoroethyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H19FN2 |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |
InChIキー |
YIGLPGFWQTUMQW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)

![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)






